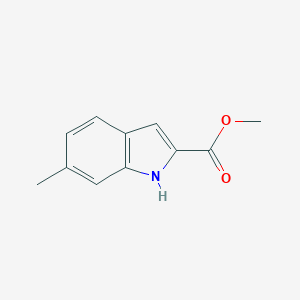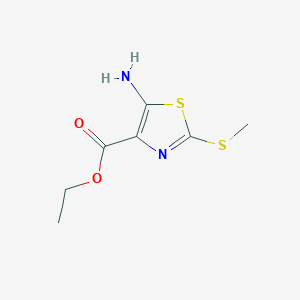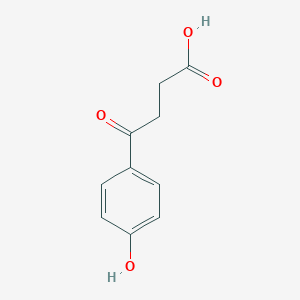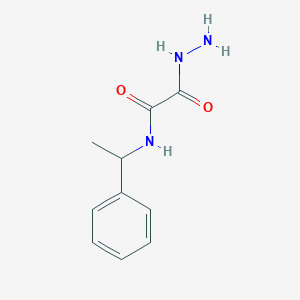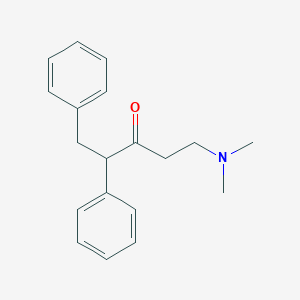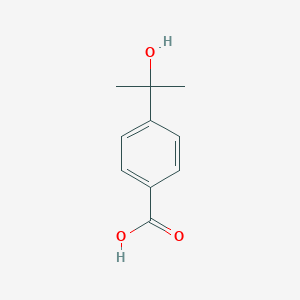
4-(2-Hydroxypropan-2-yl)benzoic acid
Vue d'ensemble
Description
“4-(2-Hydroxypropan-2-yl)benzoic acid” is a natural product found in Eupatorium fortunei . It has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . The IUPAC name for this compound is 4-(2-hydroxypropan-2-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxypropan-2-yl)benzoic acid” can be represented by the canonical SMILES string: CC©(C1=CC=C(C=C1)C(=O)O)O . This indicates that the molecule consists of a benzene ring with a carboxylic acid (-COOH) and a tertiary butyl group (-C(CH3)3) attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Hydroxypropan-2-yl)benzoic acid” include a molecular weight of 180.20 g/mol, an XLogP3 of 1.9, two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 180.078644241 g/mol, and the topological polar surface area is 57.5 Ų .
Applications De Recherche Scientifique
Chemical Probe Synthesis
“4-(2-Hydroxypropan-2-yl)benzoic acid” may serve as a trifunctional building block in chemical probe synthesis. This involves a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle .
Bioproducts Synthesis
Although not directly related to “4-(2-Hydroxypropan-2-yl)benzoic acid”, “4-Hydroxybenzoic acid” is used as an intermediate for synthesizing bioproducts with potential applications in food, cosmetics, pharmacy, and fungicides . It’s possible that “4-(2-Hydroxypropan-2-yl)benzoic acid” could have similar uses due to structural similarities.
HPLC and LC-MS Studies
The ester derivative of “4-Hydroxybenzoic acid” is used in HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) studies for analyzing transesterification reactions . “4-(2-Hydroxypropan-2-yl)benzoic acid” might be applicable in similar analytical methods.
Mécanisme D'action
Target of Action
The primary target of 4-(2-Hydroxypropan-2-yl)benzoic acid is microbial communities, particularly bacteria . These microorganisms play a crucial role in the degradation of this compound . The compound can be readily metabolized by many microbial communities, and strains capable of degrading it have been isolated from various environments .
Mode of Action
The compound interacts with its microbial targets, leading to its degradation . The degradation of 4-(2-Hydroxypropan-2-yl)benzoic acid in the environment is mainly due to bacterial metabolism . The activities of fungi and algae in its degradation are also discussed .
Biochemical Pathways
The degradation of 4-(2-Hydroxypropan-2-yl)benzoic acid under aerobic conditions has been studied extensively, and several degradation pathways have been proposed . The metabolites produced during degradation include 4-(2-hydroxypropan-2-yl)phenol, 4-(prop-1-en-2-yl)phenol, 1-(4-hydroxyphenyl)ethanone, 4-hydroxybenzaldehyde, benzoic acid, 2-hydroxypropanoic acid, and 2-methylbutanoic acid .
Result of Action
The result of the action of 4-(2-Hydroxypropan-2-yl)benzoic acid is its degradation into several metabolites . These metabolites are the result of the compound’s interaction with its microbial targets .
Action Environment
The efficiency of the degradation of 4-(2-Hydroxypropan-2-yl)benzoic acid can be influenced by various environmental factors . The composition and adaptation of the microbial community to the compound’s presence play a role, as well as other environmental factors . The compound can be degraded in various environments, including water, soil, and biomass from wastewater treatment systems .
Propriétés
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZJKUFAVHARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280288 | |
| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxypropan-2-yl)benzoic acid | |
CAS RN |
3609-50-5 | |
| Record name | 3609-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



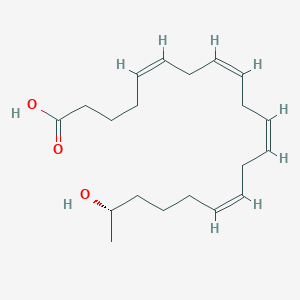



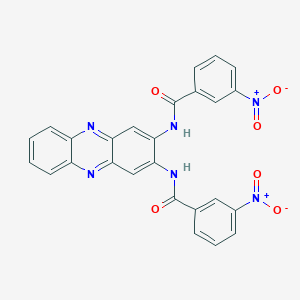
![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
